1,5-Diacetylindoline

Description

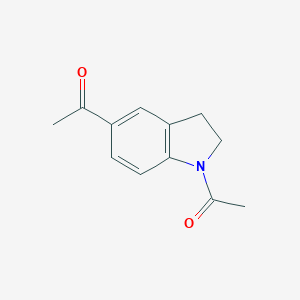

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTZNSOMVMYKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390995 | |

| Record name | 1,5-Diacetylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-35-6 | |

| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diacetylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Diacetylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,5-Diacetylindoline from Indoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-diacetylindoline from indoline. The synthesis is a two-step process involving an initial N-acetylation of the indoline nitrogen, followed by a Friedel-Crafts acylation to introduce a second acetyl group at the C5 position of the benzene ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.

Overview of the Synthetic Pathway

The conversion of indoline to this compound is achieved in two sequential reaction steps:

-

N-Acetylation of Indoline: The secondary amine of the indoline ring is first protected by acetylation to form 1-acetylindoline. This step is crucial as it deactivates the nitrogen, preventing it from interfering with the subsequent electrophilic aromatic substitution and directing the second acylation to the benzene ring.

-

Friedel-Crafts Acylation of 1-Acetylindoline: The 1-acetylindoline intermediate undergoes a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring. The N-acetyl group is an ortho-, para-director; however, due to steric hindrance at the C7 position, the acylation predominantly occurs at the C5 position.

Logical Workflow for the Synthesis of this compound

Caption: Overall workflow for the two-step synthesis of this compound from indoline.

Experimental Protocols

Step 1: Synthesis of 1-Acetylindoline (N-Acetylation)

This procedure details the N-acetylation of indoline using acetic anhydride.

Reaction Scheme:

Indoline + Acetic Anhydride → 1-Acetylindoline + Acetic Acid

Materials:

-

Indoline

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ether

-

2N Sulfuric Acid

-

2N Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of indoline (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is refluxed for 3 hours.[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is extracted with ether (3 x 15 mL).

-

The combined ether extracts are washed with 2N sulfuric acid solution (3 x 10 mL).

-

The aqueous acidic layer is basified with a 2N sodium hydroxide solution (40 mL) and re-extracted with ether (3 x 20 mL).

-

The final ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The resulting 1-acetylindoline is purified by distillation at 140-145 °C under 14 mmHg pressure.

Quantitative Data for N-Acetylation of Indoline

| Parameter | Value | Reference |

| Reactants | ||

| Indoline | 2 g | [1] |

| Acetic Anhydride | 5 mL | [1] |

| Anhydrous Sodium Acetate | 1 g | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 3 hours | [1] |

| Product | ||

| 1-Acetylindoline Yield | 1.63 g (60%) | [1] |

| Purification Method | Distillation (140-145°C / 14 mmHg) | [1] |

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

This protocol describes the C5-acylation of 1-acetylindoline using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Reaction Scheme:

1-Acetylindoline + Acetyl Chloride --(AlCl₃)--> this compound

Materials:

-

1-Acetylindoline

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a flask equipped with an addition funnel and a reflux condenser, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 20 mL of dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane dropwise to the aluminum chloride suspension over 10 minutes.

-

Following the addition of acetyl chloride, add a solution of 1-acetylindoline (0.050 mol) in 10 mL of dichloromethane dropwise over 10-15 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Friedel-Crafts Acylation of 1-Acetylindoline

| Parameter | Value | Reference |

| Reactants | ||

| 1-Acetylindoline | 0.050 mol | |

| Anhydrous Aluminum Chloride | 0.055 mol (1.1 equiv) | |

| Acetyl Chloride | 0.055 mol (1.1 equiv) | |

| Dichloromethane | ~40 mL | |

| Reaction Conditions | ||

| Temperature | 0°C to room temperature | |

| Time | ~40 minutes | |

| Product | ||

| This compound Yield | Not explicitly stated, but generally moderate to good | |

| Purification Method | Column chromatography or recrystallization |

Reaction Mechanisms

The synthesis of this compound proceeds through two well-established reaction mechanisms: nucleophilic acyl substitution for the N-acetylation and electrophilic aromatic substitution for the Friedel-Crafts acylation.

N-Acetylation of Indoline

The N-acetylation of indoline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group to form the N-acetylated product. The presence of a base like sodium acetate can facilitate the reaction by deprotonating the indoline nitrogen, increasing its nucleophilicity.

Mechanism of N-Acetylation

Caption: Mechanism of N-acetylation of indoline with acetic anhydride.

Friedel-Crafts Acylation of 1-Acetylindoline

The Friedel-Crafts acylation of 1-acetylindoline is an electrophilic aromatic substitution reaction. The first step involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride. The electron-rich aromatic ring of 1-acetylindoline then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and yielding the this compound product.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation of 1-acetylindoline.

Purification and Characterization

The final product, this compound, can be purified using standard laboratory techniques. Column chromatography using silica gel is a common method for separating the desired product from any unreacted starting materials or side products. The choice of eluent will depend on the polarity of the compounds, but a mixture of hexanes and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Characterization of the final product should be performed to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation. The melting point of the purified solid can also serve as an indicator of purity.

Safety Considerations

-

Indoline: Indoline is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water. It is also a lachrymator. Strict anhydrous conditions are necessary, and it should be handled with extreme care in a fume hood.

-

Aluminum Chloride (Anhydrous): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing toxic HCl gas. It should be handled in a dry environment, and appropriate respiratory protection should be considered.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All work should be performed in a fume hood.

-

Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate PPE.

It is imperative that all researchers consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work and adhere to all institutional safety guidelines.

References

A Comprehensive Technical Guide to the Solubility of 1,5-Diacetylindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diacetylindoline is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development. This technical guide addresses the current knowledge gap regarding the solubility of this compound. Due to the absence of publicly available quantitative solubility data, this document provides a detailed framework for researchers to systematically determine and tabulate this vital information. It outlines standardized experimental protocols for solubility determination and presents a logical workflow for these procedures.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility data informs critical decisions. This guide provides the necessary protocols and data presentation structures to empower researchers to generate and utilize this essential information.

Solubility Data for this compound

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature or databases. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | ||||

| e.g., Methanol | e.g., 25 | ||||

| e.g., Acetone | e.g., 25 | ||||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Ethyl Acetate | e.g., 25 | ||||

| e.g., Dimethyl Sulfoxide | e.g., 25 | ||||

| e.g., N,N-Dimethylformamide | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound such as this compound in an organic solvent.

Isothermal Equilibrium Method

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility by taking into account the dilution factor.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed containers

-

Constant temperature bath

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal equilibrium method.

-

Carefully decant or filter a known mass of the saturated supernatant into a pre-weighed container.

-

Evaporate the solvent from the container under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum oven).

-

Once all the solvent has been removed, weigh the container with the dried solute.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

Express the solubility as mass of solute per mass of solvent or convert to mass of solute per volume of solvent using the solvent's density at the experimental temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: A logical workflow diagram for the experimental determination of solubility.

Conclusion

While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols and utilizing the provided data presentation structure, scientists and drug development professionals can systematically characterize the solubility of this compound in a range of organic solvents. This will facilitate its effective use in research and development, ultimately contributing to the advancement of new chemical entities and pharmaceutical products.

Spectroscopic Profile of 1,5-Diacetylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1,5-diacetylindoline. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. The data is organized into structured tables for clarity and is supplemented with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 1-(5-acetyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

CAS Number: 16078-35-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below present the chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-¹³ (¹³C) nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | m | 2H | Aromatic-H |

| ~7.4-7.2 | m | 1H | Aromatic-H |

| ~4.2 | t | 2H | N-CH₂ |

| ~3.2 | t | 2H | Ar-CH₂ |

| ~2.6 | s | 3H | 5-COCH₃ |

| ~2.2 | s | 3H | 1-COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~197 | 5-C=O |

| ~169 | 1-C=O |

| ~145 | Aromatic C (quaternary) |

| ~131 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~117 | Aromatic CH |

| ~50 | N-CH₂ |

| ~28 | Ar-CH₂ |

| ~27 | 5-COCH₃ |

| ~24 | 1-COCH₃ |

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1360 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed in Table 4.[1]

Table 4: Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.1019 |

| [M+Na]⁺ | 226.0838 |

| [M+K]⁺ | 242.0578 |

| [M+NH₄]⁺ | 221.1285 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024-4096) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is utilized.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1-10 µg/mL.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

-

Capillary Voltage: Typically set between 3.5 and 4.5 kV.

-

Drying Gas: Nitrogen gas is used as the drying and nebulizing gas.

-

-

Data Processing: The acquired mass spectrum is processed to identify the monoisotopic mass of the parent ion and any observed adducts. The high-resolution data allows for the determination of the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

1,5-Diacetylindoline: A Scaffolding Perspective on Potential Medicinal Chemistry Applications

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity and medicinal chemistry applications of 1,5-diacetylindoline. This document, therefore, provides a comprehensive overview of the potential applications of this molecule based on the well-established medicinal chemistry of the parent indoline scaffold and the functional role of acetyl groups in drug design. The presented applications and experimental protocols are largely hypothetical and intended to guide future research.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline nucleus, a bicyclic heterocyclic organic compound, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its structural resemblance to endogenous molecules, allowing indoline-containing compounds to interact with a wide array of biological targets with high affinity. The three-dimensional, sp³-rich structure of the indoline ring system offers opportunities for diverse stereochemical arrangements, which is advantageous for optimizing drug-receptor interactions.[3]

Numerous indole and indoline derivatives have been developed and investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) disorders.[4][5][6] The versatility of the indoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The Hypothetical Influence of 1,5-Diacetylation

The subject of this guide, this compound, possesses two acetyl groups at the 1- and 5-positions of the indoline core. These functional groups are expected to significantly influence the molecule's overall properties.

-

N-acetylation (Position 1): The acetyl group on the indoline nitrogen can impact the molecule's metabolic stability and ability to participate in hydrogen bonding. N-acetylation is a common metabolic pathway and can also be a deliberate design feature to modulate a drug's activity or duration of action.[7]

-

C-acetylation (Position 5): The acetyl group on the benzene ring can serve as a key interaction point with biological targets. The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The electronic properties of the benzene ring are also altered by this substitution.

The presence of two acetyl groups may also influence the molecule's solubility and ability to cross biological membranes, such as the blood-brain barrier.[7][8]

Potential Therapeutic Applications of this compound

Based on the known biological activities of other substituted indolines, several potential therapeutic applications for this compound can be hypothesized.

Indole and indoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[4][9]

Table 1: Examples of Bioactive Indoline Derivatives with Anticancer Properties

| Compound Class | Mechanism of Action | Example Target(s) | Reference(s) |

| 3-Substituted Indolin-2-ones | Tyrosine Kinase Inhibition | VEGFR, PDGFR, EGFR | [10] |

| Indole-based Chalcones | Tubulin Polymerization Inhibition | Tubulin | [9] |

| Indole-based Hydroxamic Acids | Histone Deacetylase (HDAC) Inhibition | HDAC1, HDAC6 | [9] |

| Trisindolines | Various | Anticancer, Antimicrobial | [11] |

The acetyl groups of this compound could potentially interact with the active sites of enzymes implicated in cancer, such as kinases or HDACs.[12][13]

Many indoline derivatives exhibit anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14][15] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative.[9][16]

Table 2: Indoline Derivatives with Anti-inflammatory Potential

| Compound | Target(s) | Observed Effect | Reference(s) |

| Indoline-based dual inhibitors | 5-LOX/sEH | In vivo anti-inflammatory efficacy | [14] |

| Substituted Indole Acetohydrazides | COX-2 | Selective COX-2 inhibition | [15] |

Further investigation could reveal if this compound can modulate these inflammatory pathways.

The indoline scaffold is present in numerous compounds that act on the central nervous system.[17][18] Marketed drugs containing the indole moiety are used to treat a variety of CNS disorders, including depression and epilepsy.[6][19] The ability of acetylation to potentially increase blood-brain barrier permeability makes CNS applications an interesting area of exploration for this compound.[7]

Table 3: Indoline-based Scaffolds in CNS Drug Discovery

| Application Area | Potential Target(s) | Rationale | Reference(s) |

| Antidepressant | Serotonin Receptors (e.g., 5-HT2A) | Structural similarity to serotonin | [2][17] |

| Anticonvulsant | Ion Channels, GABA Receptors | Broad activity of indole derivatives | [18][19] |

| Neuroprotective | Antioxidant pathways, PXR agonism | Scavenging of reactive oxygen species | [20] |

Proposed Experimental Protocols

To investigate the potential medicinal chemistry applications of this compound, a systematic experimental approach is necessary.

-

Objective: To determine if this compound can inhibit the activity of key enzymes implicated in cancer, inflammation, or CNS disorders.

-

Protocol:

-

Select a panel of relevant enzymes (e.g., various protein kinases, COX-1/COX-2, 5-LOX, HDACs, monoamine oxidase).

-

Perform enzyme activity assays in the presence of varying concentrations of this compound.

-

Use appropriate positive and negative controls.

-

Determine the half-maximal inhibitory concentration (IC50) for each enzyme to quantify the compound's potency.

-

-

Objective: To assess the effect of this compound on cellular processes such as proliferation, inflammation, and signaling.

-

Protocol:

-

Culture relevant cell lines (e.g., cancer cell lines, immune cells, neuronal cells).

-

Treat the cells with a range of concentrations of this compound.

-

Perform assays to measure cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), cytokine production (e.g., ELISA), or the phosphorylation status of signaling proteins (e.g., Western blotting).

-

Calculate the half-maximal effective concentration (EC50) or half-maximal growth-inhibitory concentration (GI50).

-

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of this compound in animal models.

-

Protocol:

-

Administer this compound to laboratory animals (e.g., mice, rats) via a relevant route (e.g., oral, intravenous).

-

Collect blood samples at various time points to determine the pharmacokinetic profile.

-

In relevant disease models (e.g., tumor xenograft model, inflammation model), assess the therapeutic effect of the compound.

-

Monitor for any signs of toxicity.

-

Visualizations

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

Caption: A hypothetical mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Directions

While this compound remains an understudied molecule, the rich medicinal chemistry of the indoline scaffold suggests that it is a promising starting point for drug discovery efforts. The diacetyl substitution pattern offers unique structural and electronic features that could be exploited to design novel therapeutic agents.

Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation using the experimental approaches outlined in this guide. Such studies will be crucial to unlocking the full therapeutic potential of this intriguing molecule and the broader class of substituted indolines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. jpsbr.org [jpsbr.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Acetyl group - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03091D [pubs.rsc.org]

- 12. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 16. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Central Nervous System Activities of Indole Derivatives: An Overv...: Ingenta Connect [ingentaconnect.com]

- 20. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

discovery and history of 1,5-Diacetylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diacetylindoline, with the Chemical Abstracts Service (CAS) registry number 16078-35-6, is a substituted indoline derivative. Its chemical structure consists of an indoline core acetylated at the nitrogen (position 1) and the aromatic ring (position 5). The molecular formula of this compound is C₁₂H₁₃NO₂, and it has a molecular weight of 203.24 g/mol .[1][2] This document aims to provide a comprehensive technical guide on the discovery, history, and properties of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed information regarding its original synthesis, specific biological activities, and associated signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16078-35-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Alternate Name | 1,1'-(Indoline-1,5-diyl)diethanone | |

| Predicted XlogP | 1.0 | [1] |

| Monoisotopic Mass | 203.09464 Da | [1] |

Synthesis and History

The historical context of the discovery and the first reported synthesis of this compound are not well-documented in readily accessible scientific literature. Searches for its original preparation and the researchers involved have not yielded a primary reference. General synthetic routes to substituted indolines often involve modifications of indole precursors. The synthesis of this compound would logically involve the acetylation of indoline at both the nitrogen and the 5-position of the benzene ring, though the specific reaction conditions, catalysts, and yields from a foundational study are not available.

Potential Applications in Research

While specific biological activities of this compound are not extensively reported, its availability as a chemical reagent suggests its use as a building block or intermediate in the synthesis of more complex molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Therefore, this compound could potentially serve as a starting material for the development of novel therapeutic agents.

Experimental Protocols and Data

A critical aspect of a technical guide is the inclusion of detailed experimental protocols and quantitative data. Unfortunately, despite extensive searches, specific experimental procedures for the synthesis of this compound, including reaction setup, purification methods, and characterization data (such as detailed ¹H NMR, ¹³C NMR, and mass spectrometry peak assignments and yields), could not be located in the available literature.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain that links this compound to any specific biological signaling pathways or details its pharmacological profile. Biological evaluations of this particular compound have not been reported in the scientific literature accessed.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 1,5-Diacetylindoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1,5-Diacetylindoline, a chemical intermediate used in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the known hazards of structurally similar compounds and general best practices for handling substituted indolines in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

Based on available data for analogous compounds, this compound is anticipated to present the following hazards. Users should handle this compound with the assumption that it is hazardous. A chemical label for this compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 |

| Warning | H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed. (by analogy) |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safe Handling

2.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard.

Caption: Recommended Personal Protective Equipment for handling this compound.

2.2 Engineering Controls

Proper ventilation is crucial to minimize inhalation exposure.

-

Fume Hood: All weighing and handling of this compound powder should be performed in a certified chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible.[2][3]

2.3 Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

The following flowchart outlines the initial response to accidental exposures.

Caption: First aid procedures for exposure to this compound.

3.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

3.2 Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Workflow for responding to an accidental spill.

Toxicological and Physical Properties

While specific toxicological data for this compound is limited, the following information is based on general knowledge of similar chemical structures.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C12H13NO2 | [7] |

| IUPAC Name | 1-(5-acetyl-2,3-dihydroindol-1-yl)ethanone | [7] |

| CAS Number | 16078-35-6 | [7] |

| Appearance | Solid (form may vary) | Assumed |

| Stability | Stable under normal conditions. | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides. | [4][6] |

Toxicological Information (Anticipated)

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Sensitization: May cause respiratory irritation.[1]

-

Carcinogenicity: No data available. Not classified as a carcinogen by major regulatory agencies (based on data for similar compounds).

-

Germ Cell Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

This technical guide is intended to promote a culture of safety. Always consult your institution's safety officer and the most current regulatory guidelines before handling any chemical.

References

Commercial Availability and Technical Profile of 1,5-Diacetylindoline

An In-depth Guide for Chemical and Pharmaceutical Research Professionals

Introduction

1,5-Diacetylindoline is a chemical intermediate belonging to the indoline class of heterocyclic compounds. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[1][2] This technical guide provides an overview of the commercial suppliers, physicochemical properties, and representative synthetic applications of this compound, serving as a resource for researchers in drug discovery and chemical synthesis. While the compound itself is not known for direct biological activity, its utility as a building block makes it a valuable reagent in the development of more complex molecules.

Commercial Suppliers and Physical Properties

This compound (CAS No. 16078-35-6) is available from various commercial chemical suppliers.[3][4][5] The purity and available quantities can vary, and researchers should consult the supplier's certificate of analysis for specific batch information.

Table 1: Representative Commercial Suppliers

| Supplier | Reported Purity | Catalog Number Example |

| Santa Cruz Biotechnology | Not specified | sc-223902 |

| P&S Chemicals | Not specified | Not specified |

| ChemicalBook Affiliates | ≥ 97% | Varies by affiliate |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16078-35-6 | [3][4][5] |

| Molecular Formula | C₁₂H₁₃NO₂ | [3][4] |

| Molecular Weight | 203.24 g/mol | [3] |

| IUPAC Name | 1-(5-acetyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | [4] |

| Melting Point | 137-141 °C | [5] |

| Appearance | Solid (form may vary) | General |

| Synonyms | 1-(5-acetylindolin-1-yl)ethanone, this compound | [4] |

Synthesis and Experimental Protocols

This compound is primarily used as a reactant in further chemical synthesis.[5] A common application involves its use as a precursor in reactions such as α-arylation. The compound itself can be synthesized via a Friedel-Crafts acylation reaction.

Representative Synthesis Protocol: Friedel-Crafts Acylation of 1-Acetylindoline

This protocol describes a general method for the synthesis of this compound from 1-Acetylindoline and Acetyl chloride, a reaction route noted by chemical databases.[5]

Materials:

-

1-Acetylindoline

-

Acetyl chloride

-

A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, DCM)

-

Quenching solution (e.g., ice-cold dilute HCl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Methodology:

-

Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous solvent and the Lewis acid catalyst under an inert atmosphere. The mixture is cooled in an ice bath.

-

Addition of Reactants: 1-Acetylindoline, dissolved in the anhydrous solvent, is added to the flask. Acetyl chloride is then added dropwise via the dropping funnel, maintaining a low temperature.

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by pouring it over a mixture of ice and dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

The indoline chemical scaffold is a key component in many pharmaceutical compounds.[1][6] While this compound is not reported to have direct biological activity, it serves as a valuable starting material or intermediate for creating more complex derivatives. The process involves modifying the core scaffold through various chemical reactions to synthesize a library of new compounds. These novel derivatives are then screened for biological activity against specific targets, such as enzymes or receptors involved in disease signaling pathways.

This workflow illustrates the progression from a simple building block to a potential drug candidate that can modulate a biological pathway.

References

Methodological & Application

Synthesis Protocol for 1,5-Diacetylindoline: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,5-Diacetylindoline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Friedel-Crafts acylation of 1-acetylindoline. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, it includes a summary of key quantitative data and a visual representation of the synthetic workflow.

Introduction

Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The introduction of acetyl groups into the indoline scaffold can significantly modify its electronic properties and biological activity. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-acetylindoline with acetyl chloride, a classic and effective method for C-acylation of aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acylating agent.

Key Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 137-141 °C | [1] |

| Appearance | Pale yellow to white solid |

Experimental Protocol

Materials and Equipment

-

Reagents: 1-Acetylindoline, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Ice.

-

Equipment: Round-bottom flask, Addition funnel, Reflux condenser, Magnetic stirrer with heating mantle, Ice bath, Separatory funnel, Rotary evaporator, Filtration apparatus (Büchner funnel), Standard laboratory glassware.

Synthesis Procedure

1. Reaction Setup:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath with stirring.

2. Acylation:

-

Slowly add acetyl chloride (1.1 eq) to the cooled suspension of aluminum chloride in dichloromethane.

-

To this mixture, add a solution of 1-acetylindoline (1.0 eq) in anhydrous dichloromethane (50 mL) dropwise via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up:

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 6M hydrochloric acid (100 mL). Caution: This is an exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1,5-Diacetylindoline Derivatives

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic materials.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[2] The indoline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The functionalization of this core structure, for instance, through the introduction of acetyl groups, is of significant interest in drug discovery for modulating the pharmacological properties of molecules.[3]

This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halo-substituted 1-acetylindoline with a suitable boronic acid to synthesize 1,5-diacetylindoline. Due to the absence of a specific published procedure for this compound, this protocol is a generalized method adapted from established procedures for structurally related N-acylated haloindolines and other electron-deficient heterocyclic systems.[1][4][5]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 5-bromo-1-acetylindoline), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an acetyl-bearing boronic acid derivative) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[6]

Experimental Protocols

This section outlines a representative protocol for the Suzuki-Miyaura coupling to synthesize a this compound derivative, assuming the coupling occurs at the 5-position of a 1-acetylindoline core.

Materials

-

5-Bromo-1-acetylindoline (or other suitable halo-acetylindoline)

-

Aryl or vinyl boronic acid (e.g., 4-acetylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7]

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, often with water)[4][7]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, combine 5-bromo-1-acetylindoline (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1][8]

-

Inert Atmosphere: Seal the vessel with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.[9]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%). Subsequently, add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[5]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4][8]

-

Monitoring: Monitor the progress of the reaction periodically using TLC or LC-MS until the starting material (5-bromo-1-acetylindoline) is consumed.[9]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound derivative.[11]

-

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-indole derivatives, which can serve as a reference for optimizing the reaction with 1-acetylindoline substrates.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [6] |

| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | [6] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | [6] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 6 | Not Specified | Aryl Bromide | [12] |

| Pd₂(dba)₃ | None | KF | Dioxane | 110 | Not Specified | 70-82 | Aryl Bromide | [8] |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Heteroaromatic Halide | [6] |

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

reaction conditions for N-acetylation of 5-acetylindoline

Application Note: N-Acetylation of 5-Acetylindoline

Abstract

This document provides a detailed protocol for the N-acetylation of 5-acetylindoline to synthesize 1,5-diacetylindoline. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol outlines the use of acetic anhydride as the acetylating agent, with options for both basic and catalyst-free conditions. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The N-acetylation of indoline derivatives is a fundamental transformation in organic chemistry, often employed to protect the nitrogen atom or to introduce a functional group that modulates the biological activity of the molecule. 5-acetylindoline is a versatile building block, and its N-acetylation yields this compound, a precursor for more complex molecular architectures. This protocol details a reliable and efficient method for this transformation using acetic anhydride. The reaction proceeds by the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of acetic anhydride.

Reaction Scheme

Figure 1: General reaction scheme for the N-acetylation of 5-acetylindoline.

Experimental Protocols

Two primary methods are presented for the N-acetylation of 5-acetylindoline. Method A employs a basic solvent, pyridine, which also acts as a catalyst and acid scavenger. Method B describes a catalyst-free approach, which can be advantageous for simplifying purification.

Method A: N-Acetylation using Acetic Anhydride in Pyridine

This method is a standard and highly effective procedure for the N-acetylation of amines.

Materials:

-

5-acetylindoline (1.0 equiv.)

-

Acetic anhydride (Ac₂O) (1.5 - 2.0 equiv.)

-

Dry pyridine

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-acetylindoline (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equiv.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Method B: Catalyst-Free N-Acetylation

This eco-friendly method avoids the use of a basic catalyst, simplifying the work-up procedure.[1]

Materials:

-

5-acetylindoline (1.0 equiv.)

-

Acetic anhydride (Ac₂O) (1.2 equiv.)

-

Diethyl ether (Et₂O) or water

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

In a round-bottomed flask, mix 5-acetylindoline (1.0 equiv.) with acetic anhydride (1.2 equiv.).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

-

Upon completion, dissolve the reaction mixture in diethyl ether.

-

Allow the solution to stand at room temperature for crystallization to occur.

-

Collect the crystalline product by filtration. If the substrate is a solid, water can be used to facilitate dissolution before crystallization from diethyl ether.[1]

-

Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the N-acetylation of 5-acetylindoline based on the described protocols.

| Parameter | Method A (Pyridine) | Method B (Catalyst-Free) |

| Substrate | 5-acetylindoline | 5-acetylindoline |

| Reagent | Acetic Anhydride | Acetic Anhydride |

| Solvent/Catalyst | Pyridine | None |

| Equivalents of Ac₂O | 1.5 - 2.0 | 1.2 |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | 1 - 4 hours | 15 - 30 minutes |

| Yield | > 90% | > 95% |

| Purification | Column Chromatography | Crystallization |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acetylation of 5-acetylindoline.

Caption: Workflow for N-acetylation of 5-acetylindoline.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the choice of method and the subsequent process steps.

Caption: Decision tree for the N-acetylation process.

Safety Precautions

-

Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric acid is corrosive. Handle with care.

Conclusion

The N-acetylation of 5-acetylindoline can be effectively achieved using acetic anhydride under both basic (pyridine) and catalyst-free conditions. The choice of method will depend on the desired purity, scale, and available resources. The catalyst-free method offers a more environmentally friendly and straightforward approach with a simpler work-up procedure. Both methods provide high yields of the desired this compound.

References

Application Note and Protocol: Purification of 1,5-Diacetylindoline by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1,5-Diacetylindoline using silica gel column chromatography. This compound is a chemical intermediate used in the synthesis of various pharmacologically active compounds.[1] This application note outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including a table summarizing key quantitative data. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound (CAS No: 16078-35-6) is a derivative of indoline with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol .[2] It serves as a reactant in the preparation of various compounds, including 5-HT1B receptor antagonists and KCNQ2 opener agents.[1] Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used, effective, and economical method for the purification of such organic compounds.[3] This protocol details the use of silica gel column chromatography to isolate this compound to a high degree of purity.

Materials and Methods

Materials:

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

Hexane (or Petroleum Ether)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Glass column

-

Cotton or glass wool

-

Sand (acid-washed)

-

Collection flasks or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

Equipment:

-

Fume hood

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Pipettes

-

Funnel

-

Spatula

-

Clamps and stand for column

Experimental Protocol

1. Preparation of the Column (Slurry Packing Method):

-

Ensure the glass column is clean, dry, and vertically clamped in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Add a thin layer (approximately 0.5 cm) of sand on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 10% Ethyl Acetate in Hexane). The weight of the silica gel should be approximately 20-50 times the weight of the crude sample for effective separation.[3]

-

Pour the silica gel slurry into the column using a funnel. Gently tap the column to ensure even packing and to dislodge any air bubbles.

-

Open the stopcock to allow some solvent to drain, which helps in uniform packing. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry, which can lead to cracking of the stationary phase.[3]

-

Once the silica gel has settled, add another thin layer (approximately 0.5 cm) of sand on top to protect the silica bed from disturbance during sample loading.

2. Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the elution solvent.[4] Using a minimal volume is crucial for achieving a narrow band and good separation.

-

Carefully add the dissolved sample solution to the top of the column using a pipette.

-

Drain the solvent until the sample has just entered the sand layer.

3. Elution and Fraction Collection:

-

Carefully add the elution solvent to the top of the column.

-

Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column at a steady rate.

-

A gradient elution is recommended for optimal separation. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20-30% Ethyl Acetate in Hexane).

-

Collect the eluent in a series of labeled flasks or test tubes. The size of the fractions can vary depending on the column size and the expected separation.

-

Monitor the separation process by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

4. Product Isolation:

-

Combine the fractions that contain the pure this compound, as identified by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

-

Determine the yield and characterize the purified this compound (e.g., by melting point, NMR, or mass spectrometry). The reported melting point of this compound is 137-141 °C.[1][5]

Data Presentation

The following table summarizes the typical parameters and expected results for the purification of this compound by column chromatography.

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (60-120 mesh) | A standard adsorbent for moderately polar compounds.[3] |

| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system for a wide range of polarities.[6][7] |

| Elution Method | Gradient Elution | Start with 10% Ethyl Acetate in Hexane, gradually increasing to 30% Ethyl Acetate. |

| Sample Load | 1g crude product per 30-50g silica gel | A higher ratio may be needed for difficult separations.[3] |

| Expected Rf of Product | ~0.3 - 0.5 (in 20% EtOAc/Hexane) | This is an estimated value; actual Rf should be determined by TLC. |

| Expected Yield | 70-90% | Dependent on the purity of the crude material. |

| Purity of Final Product | >98% | As determined by analytical methods like HPLC or NMR. |

Visualization of Experimental Workflow

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound using silica gel column chromatography. By following these steps, researchers can obtain a high-purity product suitable for subsequent synthetic applications. The provided workflow diagram and data table offer a clear and concise overview of the entire process, aiding in the successful implementation of this purification method in a laboratory setting.

References

- 1. 1 5-DIACETYLINDOLINE 97 | 16078-35-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. biotage.com [biotage.com]

- 5. 16078-35-6 CAS MSDS (1 5-DIACETYLINDOLINE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Chromatography [chem.rochester.edu]

- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

Application of 1,5-Diacetylindoline in the Synthesis of Kinase Inhibitors: An Overview and Proposed Synthetic Strategies

For Immediate Release

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. While a direct and documented synthetic route for kinase inhibitors commencing from 1,5-diacetylindoline is not extensively reported in peer-reviewed literature, its structural features suggest its potential as a precursor. This document provides a comprehensive overview of the application of the broader indoline and indolin-2-one scaffold in kinase inhibitor synthesis. Furthermore, it outlines a proposed synthetic pathway to adapt this compound for the synthesis of potent kinase inhibitors, supported by detailed experimental protocols and relevant biological data for analogous compounds.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a frequent driver of oncogenesis, making them a prime target for therapeutic intervention. The indoline and, more specifically, the indolin-2-one (oxindole) core, is a recurring motif in a multitude of clinically approved and investigational kinase inhibitors.[1][2][3] These scaffolds serve as versatile templates that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases.

While this compound is a commercially available indoline derivative, its direct application in published kinase inhibitor syntheses is not prominent. However, the acetyl groups at the 1 and 5 positions offer synthetic handles for elaboration into functional groups commonly found in potent kinase inhibitors. This note will focus on the well-established indolin-2-one scaffold as a representative example and propose a synthetic strategy to potentially utilize this compound in this context.

Proposed Synthetic Strategy and Key Experimental Protocols